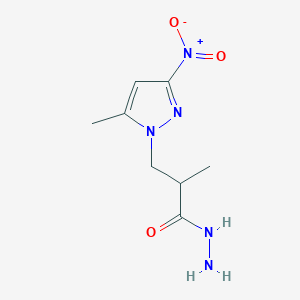
2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide, also known as MPHPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPHPH is a hydrazide derivative of pyrazole, which has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide is not fully understood, but it is believed to act by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide has been shown to exhibit significant biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for various diseases. 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide has also been shown to have an inhibitory effect on the activity of acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide in lab experiments is its relatively low toxicity, which makes it a safe compound to work with. 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide is also easy to synthesize, which makes it a cost-effective compound to use in research. However, one of the limitations of using 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide. One of the areas of research is the development of new synthetic methods for the compound, which can improve the yield and purity of the product. Another area of research is the investigation of the potential of 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Future studies can also focus on the mechanism of action of 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide and its biochemical and physiological effects in more detail.
Métodos De Síntesis
2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide has been synthesized using various methods, including the reaction of 2-methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid with hydrazine hydrate. The reaction is carried out at high temperature and pressure, and the product is obtained by filtration and recrystallization. Other methods of synthesis include the reaction of 2-methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid with thionyl chloride, followed by the reaction with hydrazine hydrate.
Aplicaciones Científicas De Investigación
2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide has potential applications in various fields of scientific research, including medicinal chemistry, drug design, and biological studies. 2-Methyl-3-(5-methyl-3-nitro-pyrazol-1-yl)-propionic acid hydrazide has been studied for its anticancer, antimicrobial, and antifungal properties. It has also been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
2-methyl-3-(5-methyl-3-nitropyrazol-1-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O3/c1-5(8(14)10-9)4-12-6(2)3-7(11-12)13(15)16/h3,5H,4,9H2,1-2H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEMNWTXVUTGGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)C(=O)NN)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanehydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 2-morpholin-4-yl-5-nitrobenzoate](/img/structure/B2541412.png)
![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)cyclobutanecarboxamide;hydrochloride](/img/structure/B2541414.png)
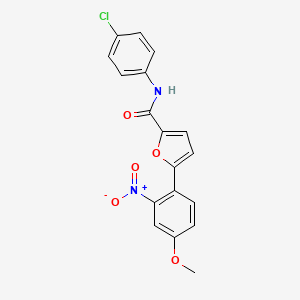
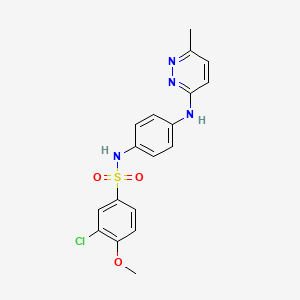
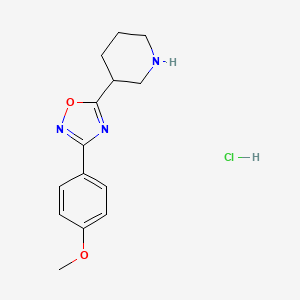
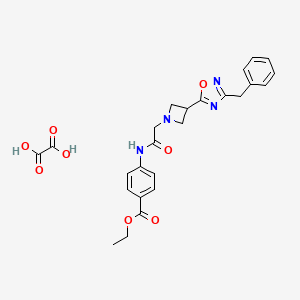
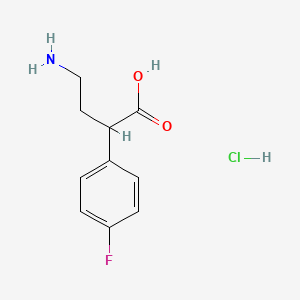
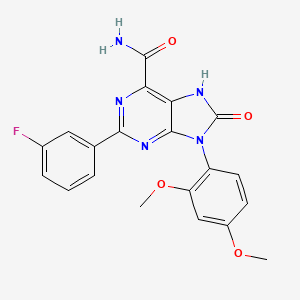
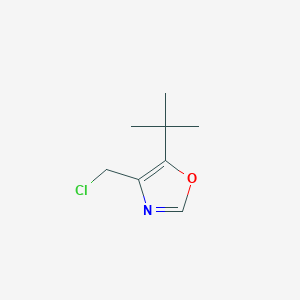
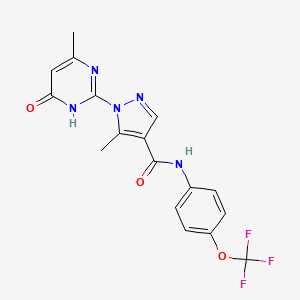
![1-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2541426.png)
![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2541428.png)
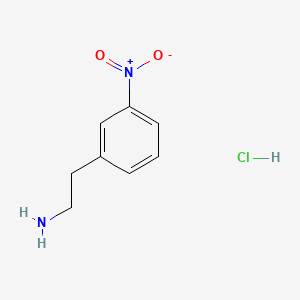
![2-Methoxyethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2541435.png)